molecular formula C22H19F3N2O4 B11625566 Diethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3,6-dicarboxylate

Diethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3,6-dicarboxylate

Cat. No.: B11625566
M. Wt: 432.4 g/mol
InChI Key: KZRNEHNSRBAYRB-UHFFFAOYSA-N
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Description

3,6-DIETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with ethyl groups at positions 3 and 6, and a trifluoromethylphenylamino group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

3,6-DIETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the trifluoromethylphenylamino group can enhance the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-DIETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H19F3N2O4

Molecular Weight

432.4 g/mol

IUPAC Name

diethyl 4-[3-(trifluoromethyl)anilino]quinoline-3,6-dicarboxylate

InChI

InChI=1S/C22H19F3N2O4/c1-3-30-20(28)13-8-9-18-16(10-13)19(17(12-26-18)21(29)31-4-2)27-15-7-5-6-14(11-15)22(23,24)25/h5-12H,3-4H2,1-2H3,(H,26,27)

InChI Key

KZRNEHNSRBAYRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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